molecular formula C12H20O2 B103379 1,4-Bis((vinyloxy)methyl)cyclohexane CAS No. 17351-75-6

1,4-Bis((vinyloxy)methyl)cyclohexane

Cat. No.: B103379
CAS No.: 17351-75-6
M. Wt: 196.29 g/mol
InChI Key: DQNSRQYYCSXZDF-UHFFFAOYSA-N
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Description

1,4-Bis((vinyloxy)methyl)cyclohexane is an organic compound with the molecular formula C12H20O2. It is a divinyl ether derivative of cyclohexane, characterized by the presence of two vinyloxy groups attached to the cyclohexane ring. This compound is known for its applications in various fields, including polymer chemistry and materials science .

Preparation Methods

1,4-Bis((vinyloxy)methyl)cyclohexane can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-cyclohexanedimethanol with acetylene in the presence of a base, such as potassium hydroxide, to form the divinyl ether. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1,4-Bis((vinyloxy)methyl)cyclohexane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,4-Bis((vinyloxy)methyl)cyclohexane has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, contributing to the development of materials with unique properties.

    Materials Science: This compound is utilized in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to form cross-linked networks.

    Biological Research: In biological studies, it serves as a building block for the synthesis of bioactive molecules and drug delivery systems.

    Industrial Applications: It finds use in the manufacture of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Bis((vinyloxy)methyl)cyclohexane involves its ability to undergo polymerization and cross-linking reactions. The vinyloxy groups can participate in radical or cationic polymerization, leading to the formation of three-dimensional networks. These networks enhance the mechanical and thermal properties of the resulting materials .

Molecular targets and pathways involved in its action include the interaction of the vinyloxy groups with initiators or catalysts that promote polymerization. The specific pathways depend on the type of polymerization process employed .

Comparison with Similar Compounds

1,4-Bis((vinyloxy)methyl)cyclohexane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cyclohexane core, which imparts specific mechanical and thermal properties to the materials derived from it .

Properties

IUPAC Name

1,4-bis(ethenoxymethyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h3-4,11-12H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNSRQYYCSXZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCC1CCC(CC1)COC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

151543-64-5
Record name Cyclohexane, 1,4-bis[(ethenyloxy)methyl]-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=151543-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID0044604
Record name 1,4-Bis[(ethenyloxy)methyl]cyclohexane
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17351-75-6
Record name 1,4-Cyclohexanedimethanol divinyl ether
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclohexane, 1,4-bis((ethenyloxy)methyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, 1,4-bis[(ethenyloxy)methyl]-
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Record name 1,4-Bis[(ethenyloxy)methyl]cyclohexane
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Record name 1,4-bis[(vinyloxy)methyl]cyclohexane
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Record name (1r,4r)-1,4-bis[(ethenyloxy)methyl]cyclohexane; (1s,4s)-1,4-bis[(ethenyloxy)methyl]cyclohexane
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Synthesis routes and methods

Procedure details

Mercaptosilane (SI263 made by Degussa) in 196.4 g (1 mole) and cyclohexane dimethanol divinyl ether (CHDVE made by Nippon Carbide Industries) in 98.2 g (0.5 mole) were reacted in the presence of a phosphoric acid ester catalyst at room temperature for 3 hours to obtain a blocked mercaptosilane (SI263/CHDVE) shown by the following formula:
Quantity
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Reaction Step One
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reactant
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[Compound]
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phosphoric acid ester
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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